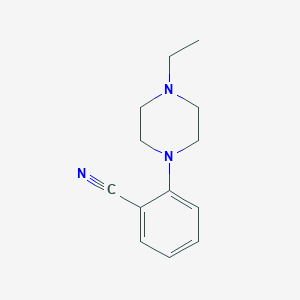

2-(4-Ethyl-1-piperazinyl)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H17N3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

2-(4-ethylpiperazin-1-yl)benzonitrile |

InChI |

InChI=1S/C13H17N3/c1-2-15-7-9-16(10-8-15)13-6-4-3-5-12(13)11-14/h3-6H,2,7-10H2,1H3 |

InChI Key |

ABVUJMRATGKMSI-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=CC=C2C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 4 Ethyl 1 Piperazinyl Benzonitrile

Retrosynthetic Analysis and Strategic Precursors

A retrosynthetic analysis of 2-(4-ethyl-1-piperazinyl)benzonitrile reveals two primary disconnection points, guiding the selection of strategic precursors.

C-N Bond Disconnection (Aryl-Piperazine): The most direct disconnection is at the C-N bond linking the benzonitrile (B105546) ring to the piperazine (B1678402). This approach identifies an activated benzonitrile derivative and N-ethylpiperazine as the key synthons. The benzonitrile precursor typically requires a leaving group at the C2 position, such as a halide (Fluorine, Chlorine, Bromine), which can be displaced by the nucleophilic nitrogen of N-ethylpiperazine.

C-N Bond Disconnection (Ethyl-Piperazine): An alternative disconnection breaks the bond between the ethyl group and the piperazine nitrogen. This strategy involves forming the 2-(piperazin-1-yl)benzonitrile intermediate first, followed by a subsequent N-alkylation step. This route utilizes precursors such as a 2-halobenzonitrile, piperazine, and an ethylating agent (e.g., ethyl halide).

Based on this analysis, the primary strategic precursors for the synthesis are:

Aryl Component: 2-Fluorobenzonitrile (B118710) or 2-Chlorobenzonitrile (B47944). The cyano group at the ortho position electronically activates the halide, making it susceptible to nucleophilic displacement. libretexts.orglibretexts.org

Piperazine Component: N-ethylpiperazine for a direct coupling approach, or piperazine for a two-step functionalization approach.

Ethylating Agent: Ethyl bromide, ethyl iodide, or diethyl sulfate (B86663) for the N-alkylation of the piperazine ring.

Established Synthetic Routes and Reaction Conditions

Several well-established methodologies are routinely employed for the synthesis of this compound, primarily focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a classical and highly effective method for forming aryl-amine bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. byjus.com The nitrile (-CN) group in 2-halobenzonitriles strongly activates the ortho and para positions towards nucleophilic attack, facilitating the displacement of the halide. libretexts.orgyoutube.com

The reaction typically involves heating a 2-halobenzonitrile, most commonly 2-fluorobenzonitrile due to the high electronegativity of fluorine enhancing its leaving group ability in SNAr, with N-ethylpiperazine. masterorganicchemistry.com A base is often added to neutralize the hydrogen halide formed during the reaction.

General Reaction Scheme:

Reactants: 2-Fluorobenzonitrile, N-Ethylpiperazine

Solvent: Aprotic polar solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (B52724) (MeCN).

Base: An inorganic base like Potassium Carbonate (K₂CO₃) or a tertiary amine base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

Temperature: Elevated temperatures, typically ranging from 80 °C to 150 °C, are required to drive the reaction to completion.

Table 1: Typical Reaction Conditions for SNAr Synthesis

| Parameter | Condition | Purpose |

| Aryl Halide | 2-Fluorobenzonitrile | Activated substrate; Fluorine is an excellent leaving group in SNAr. |

| Nucleophile | N-Ethylpiperazine | Forms the desired piperazine linkage. |

| Solvent | DMSO, DMF | High-boiling polar aprotic solvent to dissolve reactants and facilitate the reaction. |

| Base | K₂CO₃ | Acid scavenger to neutralize the HF by-product. |

| Temperature | 100-120 °C | Provides the necessary activation energy for the substitution. |

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern C-N bond formation due to their broad substrate scope and functional group tolerance. wikipedia.orgyoutube.com This method is highly effective for coupling aryl halides (or triflates) with amines. nih.gov

In this strategy, an aryl halide such as 2-chlorobenzonitrile or 2-bromobenzonitrile (B47965) is coupled with N-ethylpiperazine. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and often involves bulky, electron-rich phosphines that promote the key steps of the catalytic cycle. youtube.com

General Reaction Scheme:

Reactants: 2-Chlorobenzonitrile, N-Ethylpiperazine

Catalyst: A palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Palladium(II) acetate (B1210297) (Pd(OAc)₂).

Ligand: A bulky, electron-rich phosphine ligand like XPhos, SPhos, or BINAP. youtube.comnih.gov

Base: A strong, non-nucleophilic base is required, such as Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS).

Solvent: Anhydrous, inert solvents like Toluene or Dioxane are commonly used.

Temperature: Reactions are typically run at elevated temperatures, often between 80 °C and 110 °C.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Component | Example | Role |

| Aryl Halide | 2-Chlorobenzonitrile | Electrophilic coupling partner. |

| Amine | N-Ethylpiperazine | Nucleophilic coupling partner. |

| Pd Precatalyst | Pd₂(dba)₃ | Source of catalytically active Pd(0). |

| Ligand | XPhos | Stabilizes the palladium center and facilitates oxidative addition/reductive elimination. |

| Base | NaOtBu | Activates the amine and facilitates the catalytic cycle. |

| Solvent | Toluene | Anhydrous reaction medium. |

| Temperature | 100 °C | Promotes the reaction rate. |

An alternative to direct coupling with N-ethylpiperazine is a two-step sequence involving the initial formation of 2-(piperazin-1-yl)benzonitrile, followed by N-alkylation. This approach is particularly useful when N-ethylpiperazine is less readily available or when diversification of the N-substituent is desired.

Step 1: Synthesis of 2-(piperazin-1-yl)benzonitrile This intermediate can be synthesized using either the SNAr or Buchwald-Hartwig methods described above, simply by substituting piperazine for N-ethylpiperazine. Protecting one of the piperazine nitrogens (e.g., with a Boc group) is a common strategy to prevent di-arylation, although mono-substitution can often be achieved by controlling stoichiometry. nih.gov

Step 2: N-Alkylation The secondary amine of 2-(piperazin-1-yl)benzonitrile is then alkylated to introduce the ethyl group. This is a standard N-alkylation reaction where the piperazine nitrogen acts as a nucleophile, displacing a leaving group from an ethylating agent. mdpi.com

General Reaction Scheme:

Reactants: 2-(Piperazin-1-yl)benzonitrile, Ethyl Bromide (or Ethyl Iodide)

Base: A mild base like Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃) is used to scavenge the HBr by-product.

Solvent: Polar solvents such as Acetonitrile (MeCN) or Acetone are typically employed.

Temperature: The reaction is often performed at room temperature or with gentle heating.

Novel Synthetic Strategies and Method Development

Research in synthetic methodology continually seeks to improve efficiency, reduce environmental impact, and expand the scope of chemical transformations. While specific novel strategies for this compound are not extensively documented, advancements in related C-N bond-forming reactions are directly applicable.

The development of new catalysts is a primary focus for improving the synthesis of molecules like this compound. Advances in this area concentrate on enhancing the efficiency of cross-coupling reactions.

Advanced Phosphine Ligands: The evolution of Buchwald-Hartwig amination has been driven by the design of increasingly sophisticated phosphine ligands. Ligands like BrettPhos and RuPhos have been developed to couple challenging substrates at lower catalyst loadings and temperatures, offering higher turnover numbers and improved reaction efficiency. youtube.com

N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes have emerged as powerful catalysts for cross-coupling reactions. rsc.org They can offer superior stability and reactivity compared to some phosphine-based systems, potentially allowing for the use of less reactive aryl chlorides under milder conditions.

Alternative Metal Catalysis: While palladium is dominant, research into using more abundant and less expensive metals like copper and nickel is ongoing. Copper-catalyzed Ullmann-type reactions or nickel-catalyzed aminations represent greener and more cost-effective alternatives for the synthesis of the aryl-piperazine linkage. nih.gov

These catalytic advancements aim to provide more sustainable and economical routes for the large-scale production of N-arylpiperazine derivatives.

Green Chemistry Principles in Synthetic Route Design

Traditional SNAr reactions often rely on high-boiling, polar aprotic solvents like DMF and NMP, which are facing increasing regulatory scrutiny due to their toxicity. researchgate.net Applying green chemistry principles to the synthesis of this compound focuses on mitigating these environmental and health concerns. acsgcipr.org

Key areas for green innovation include:

Solvent Substitution: Replacing traditional dipolar aprotic solvents is a primary goal. Recent studies have shown that SNAr reactions can be successfully conducted in more benign media. For instance, polyethylene (B3416737) glycol (PEG-400) has been used as a recyclable, non-toxic solvent for similar transformations. nih.gov Another innovative approach involves using water as the solvent in the presence of additives like hydroxypropyl methylcellulose (B11928114) (HPMC), which can facilitate the reaction under milder conditions. d-nb.inforsc.org

Energy Efficiency: The use of microwave irradiation as an alternative energy source can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reaction profiles.

Atom Economy: The SNAr reaction itself has good atom economy, as it is a substitution reaction. The primary byproduct is a simple inorganic salt (e.g., potassium fluoride), which is generally easier to handle and dispose of than complex organic byproducts.

| Metric | Traditional SNAr Approach | Greener Alternative | Environmental/Safety Impact |

| Solvent | DMF, NMP, DMSO | Water with HPMC, PEG-400 | Reduces use of toxic and high-boiling solvents. nih.govd-nb.info |

| Base | Strong organic or inorganic bases | Mild inorganic bases (e.g., K₂CO₃) | Avoids harsher reagents and simplifies work-up. |

| Energy Input | Conventional heating (8-12 hours) | Microwave irradiation (10-30 minutes) | Significantly reduces energy consumption and reaction time. |

| Work-up | Solvent extraction with volatile organics | Aqueous work-up, potential for solvent recycling | Minimizes organic solvent waste. |

This interactive table compares a conventional synthetic route with a greener alternative based on modern chemical principles.

Mechanistic Investigations of Key Synthetic Steps

The synthesis of this compound via the reaction of 2-fluorobenzonitrile and 1-ethylpiperazine (B41427) proceeds through the well-established two-step SNAr (addition-elimination) mechanism. chemistrysteps.comscranton.edu

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the nucleophilic attack of the secondary amine nitrogen of 1-ethylpiperazine on the electron-deficient carbon atom of the benzonitrile ring that is bonded to the fluorine atom. This attack, which occurs perpendicular to the plane of the aromatic ring, breaks the aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.com The negative charge is delocalized across the ring and, crucially, onto the ortho-cyano group, which provides significant stabilization through its electron-withdrawing inductive and resonance effects. pressbooks.pubmasterorganicchemistry.com

Step 2: Elimination of the Leaving Group and Aromaticity Restoration In the second, typically faster step, the aromaticity of the ring is restored by the elimination of the leaving group, in this case, the fluoride (B91410) ion. The lone pair of electrons on the carbon atom reforms the pi bond within the ring, expelling the fluoride ion and yielding the final product, this compound.

Scale-Up Considerations for Research Quantity Production

Transitioning the synthesis of this compound from a laboratory benchtop to larger research-scale quantities (e.g., hundreds of grams to kilograms) introduces several practical challenges that must be addressed to ensure safety, efficiency, and reproducibility. numberanalytics.com

| Consideration | Laboratory Scale (mg-g) | Research Scale-Up (g-kg) | Mitigation Strategy |

| Thermal Management | Heat dissipates easily in small flasks. | SNAr reactions can be highly exothermic, posing a risk of a runaway reaction in larger vessels. numberanalytics.com | Use of jacketed reactors with precise temperature control, controlled rate of reagent addition, and conducting a reaction calorimetry study. |

| Mass Transfer/Mixing | Magnetic stirring is usually sufficient. | Inefficient mixing can lead to localized "hot spots," side reactions, and lower yields. | Employ overhead mechanical stirrers with appropriate impeller design to ensure homogeneity. |

| Purification | Flash column chromatography is common. | Chromatography is expensive and impractical for large quantities. | Develop a robust crystallization or salt-formation procedure for purification to avoid chromatography. |

| Solvent Handling | Small volumes are easily managed. | Handling large volumes of high-boiling solvents like DMSO presents challenges for removal and waste disposal. | Select a lower-boiling solvent if possible, or use equipment designed for high-vacuum distillation. Plan for solvent recycling where feasible. |

| Reaction Time | Often run to completion overnight. | Longer reaction times at scale increase costs (energy, operator time). | Optimize reaction parameters (temperature, concentration) to minimize reaction time without compromising yield or purity. |

This interactive table outlines key challenges and solutions when scaling the production of this compound.

Advanced Computational and Theoretical Investigations of 2 4 Ethyl 1 Piperazinyl Benzonitrile

Quantum Chemical Characterization

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and reactivity of a molecule. For 2-(4-Ethyl-1-piperazinyl)benzonitrile, these methods could provide deep insights into its behavior at a molecular level.

An analysis of the electronic structure of this compound would typically involve the calculation of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. For a molecule like this compound, the analysis would likely show the HOMO localized on the electron-rich piperazine (B1678402) ring and the LUMO associated with the electron-withdrawing benzonitrile (B105546) group.

Hypothetical Data Table: Frontier Molecular Orbital Properties (Note: The following values are illustrative and not derived from actual calculations on this specific molecule.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

From the HOMO and LUMO energy values, a range of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors, based on conceptual Density Functional Theory (DFT), include electronegativity (χ), chemical hardness (η), and global softness (S).

Fukui functions would be employed to predict the most reactive sites within the this compound molecule for nucleophilic, electrophilic, and radical attacks. These functions identify which atoms are most likely to gain or lose electrons, providing a detailed map of local reactivity. For this molecule, the nitrogen atoms of the piperazine ring would be expected to be susceptible to electrophilic attack, while the carbon atoms of the nitrile group might be prone to nucleophilic attack.

Hypothetical Data Table: Global Reactivity Descriptors (Note: The following values are illustrative and not derived from actual calculations.)

| Descriptor | Formula | Hypothetical Value |

|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 3.85 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.65 eV |

| Global Softness (S) | 1/(2η) | 0.188 eV⁻¹ |

Theoretical calculations are a powerful tool for predicting spectroscopic properties, which can aid in the experimental characterization of a compound. For this compound, methods like Gauge-Independent Atomic Orbital (GIAO) could be used to predict ¹H and ¹³C NMR chemical shifts. These predicted spectra serve as a valuable reference for interpreting experimental data.

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum could be calculated. This would allow for the assignment of specific vibrational modes to the observed absorption bands, such as the characteristic C≡N stretch of the nitrile group and various C-H and C-N stretching and bending modes within the ethyl and piperazine fragments.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of this compound are key determinants of its physical and chemical properties. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule and the energy barriers between them.

High-level ab initio and DFT methods would be employed to perform a systematic scan of the potential energy surface (PES) of this compound. This involves rotating the key single bonds, such as the bond connecting the piperazine ring to the benzonitrile group and the bonds within the ethyl group, to map out the energy landscape. The results would reveal the global minimum energy conformation as well as other low-energy local minima. The energy differences between these conformers and the transition states connecting them would provide insights into the molecule's flexibility at different temperatures.

While highly accurate, ab initio and DFT calculations are computationally expensive. For larger-scale simulations or rapid conformational searching, molecular mechanics (MM) methods are more suitable. However, standard force fields may not have accurate parameters for the specific combination of fragments in this compound. Therefore, a crucial step would be the development and validation of a specific force field for this molecule. This would involve fitting parameters (e.g., for bond stretching, angle bending, and torsional potentials) to reproduce the structures and energies obtained from high-level quantum chemical calculations. A well-parameterized force field would enable more extensive conformational sampling and molecular dynamics simulations.

Molecular Dynamics Simulations for Solvent Interactions and Ligand Flexibility

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-resolved behavior of molecules. For this compound, MD simulations can predict its conformational flexibility and its interactions with various solvent environments, which are crucial for understanding its pharmacokinetic properties and its behavior in biological systems.

While direct MD simulation studies on this compound are not extensively available in the public domain, research on structurally similar piperazine-containing compounds provides a strong basis for inference. For instance, MD simulations have been employed to study the stability of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives when bound to a biological target. nih.gov In such studies, key parameters like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are calculated to assess the stability and flexibility of the ligand-receptor complex over time. nih.gov

The RMSD of a ligand during a simulation indicates its conformational stability. A low and stable RMSD value suggests that the ligand maintains a consistent pose within the binding site. For a series of piperazine-linked derivatives, RMSD values were tracked over a 100-nanosecond simulation, with the complexes showing equilibration within the first 10 nanoseconds and maintaining stability thereafter. nih.gov The RMSF, on the other hand, highlights the flexibility of different parts of the molecule. For piperazine-containing ligands, the piperazine ring and the ethyl linker would be expected to show some degree of flexibility, which can be crucial for adopting an optimal conformation for binding.

The interaction with solvent molecules, particularly water, is also a key aspect that can be explored through MD simulations. The simulations can reveal the formation and dynamics of hydrogen bonds between the piperazine nitrogens of this compound and surrounding water molecules, as well as the hydrophobic interactions of the benzonitrile and ethyl groups. This information is vital for understanding the compound's solubility and its ability to cross biological membranes.

| Ligand Analog | Simulation Time (ns) | Average Ligand RMSD (nm) | Average Protein RMSF (nm) |

|---|---|---|---|

| SA2 | 100 | 1.82 | 0.81 |

| SA4 | 100 | 1.40 | 0.82 |

| SA5 | 100 | 1.66 | 0.84 |

| SA7 | 100 | 1.85 | 0.81 |

In Silico Ligand-Target Interaction Modeling (Docking and Scoring)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in identifying potential biological targets for a compound and in elucidating its mechanism of action at a molecular level.

For this compound, docking studies would involve screening it against a library of known protein structures to identify potential binding partners. The scoring functions used in docking algorithms then estimate the binding affinity, with lower scores typically indicating a more favorable interaction.

Given the structural similarities to other pharmacologically active piperazine derivatives, it is plausible that this compound could interact with a range of biological targets. For example, a study on arylpiperazine derivatives, including a compound with a benzonitrile moiety, investigated their interaction with the androgen receptor. nih.govnih.gov In this study, the docking of a compound structurally similar to our subject molecule, 4-(4-((4-phenylpiperazin-1-yl)methyl)phenethoxy)benzonitrile, yielded a strong binding affinity of -7.1 kcal/mol. nih.govnih.gov This suggests that the androgen receptor could be a potential, albeit speculative, target for this compound.

Other studies have successfully docked piperazine derivatives to a variety of other targets, including the sigma-1 receptor and DNA topoisomerase II, highlighting the therapeutic potential of this chemical scaffold. nih.govnih.gov The predicted binding affinities from these docking studies are crucial in prioritizing compounds for further experimental validation.

| Compound Analog | Potential Biological Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 4-(4-((4-phenylpiperazin-1-yl)methyl)phenethoxy)benzonitrile | Androgen Receptor | -7.1 | nih.govnih.gov |

| 1-phenyl-4-(4-(2-(p-tolyloxy)ethyl)benzyl)piperazine | Androgen Receptor | -7.5 | nih.govnih.gov |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 Receptor | Not explicitly stated, but high affinity (Ki of 3.2 nM) | nih.gov |

Beyond simply predicting binding affinity, molecular docking provides a detailed 3D model of the ligand-target complex, allowing for a thorough analysis of the binding mode and the specific molecular interactions that stabilize the complex.

In the case of the androgen receptor, the docking of 4-(4-((4-phenylpiperazin-1-yl)methyl)phenethoxy)benzonitrile revealed key interactions within the binding pocket. nih.govnih.gov The analysis of the docked pose indicated the formation of both hydrogen bonds and hydrophobic interactions. nih.govnih.gov These types of interactions are critical for the specificity and strength of ligand binding.

For this compound, it can be hypothesized that the nitrogen atoms of the piperazine ring could act as hydrogen bond acceptors, while the benzonitrile and ethyl groups could engage in hydrophobic and van der Waals interactions with nonpolar residues in a binding pocket. The nitrile group itself could also participate in polar interactions.

A detailed interaction analysis for a docked ligand typically includes identifying the specific amino acid residues involved in the interaction and the nature of these interactions (e.g., hydrogen bonds, salt bridges, pi-pi stacking, hydrophobic contacts). This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs.

| Interaction Type | Interacting Residues/Moieties |

|---|---|

| Hydrogen Bonding | Specific residues in the binding pocket |

| Hydrophobic Interactions | Nonpolar amino acid residues |

| Electrostatic Interactions | Charged residues (if applicable) |

The scientific literature contains extensive research on various piperazine-containing molecules, many of which exhibit significant biological activities such as targeting serotonin (B10506) receptors, acetylcholinesterase, or carbonic anhydrase. However, the specific preclinical profile for this compound does not appear to be disclosed in the available resources.

Therefore, it is not possible to provide an article structured around the requested detailed outline of its preclinical in vitro biological activity and mechanistic elucidation. The required data points for affinity and potency determination, functional activity profiling, selectivity screening, kinetic characterization of enzyme interactions, and modulation of signaling pathways are not available in the searched scientific literature.

Preclinical in Vitro Biological Activity and Mechanistic Elucidation of 2 4 Ethyl 1 Piperazinyl Benzonitrile

Cell-Based Assays for Signaling Pathway Modulation

Investigations into Intracellular Target Engagement

To ascertain the therapeutic potential of 2-(4-Ethyl-1-piperazinyl)benzonitrile, it is imperative to identify its molecular targets within the cell. Target engagement studies are designed to confirm that a compound physically interacts with its intended biological target in a cellular environment. A variety of biophysical and biochemical techniques can be employed for this purpose.

One common approach is the use of cellular thermal shift assays (CETSA). This method is based on the principle that the binding of a ligand to its target protein confers thermal stability to the protein. In a typical CETSA experiment, cells are treated with this compound and then subjected to a temperature gradient. The soluble fraction of the target protein at different temperatures is then quantified, often by Western blotting or mass spectrometry. An increase in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Another powerful technique for quantifying intracellular target engagement is the NanoBRET™ assay. This technology utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target. When this compound is introduced, it competes with the tracer for binding to the target protein, leading to a decrease in the BRET signal. This allows for the quantitative determination of the compound's affinity for its target in living cells.

These investigations are crucial for validating the mechanism of action and for establishing a clear relationship between target binding and the observed biological effects of this compound.

Analysis of Downstream Signaling Cascades (e.g., second messenger levels, phosphorylation events)

Once target engagement is confirmed, the subsequent step is to investigate the functional consequences of this interaction on downstream signaling pathways. The binding of this compound to its target is expected to modulate cellular signaling cascades, which can be monitored by measuring changes in second messenger levels or the phosphorylation status of key signaling proteins.

For instance, if the target of this compound is a G protein-coupled receptor (GPCR), its activation or inhibition would lead to changes in the intracellular concentrations of second messengers such as cyclic AMP (cAMP) or inositol (B14025) phosphates (IPs). These changes can be quantified using various commercially available assay kits, often employing techniques like enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

If the target is a kinase, its inhibition by this compound would result in decreased phosphorylation of its substrate proteins. This can be assessed using phospho-specific antibodies in techniques such as Western blotting or flow cytometry. Quantitative mass spectrometry-based phosphoproteomics can also provide a more global view of the changes in the phosphorylation landscape of the cell upon treatment with the compound.

By analyzing these downstream signaling events, a more comprehensive understanding of the molecular mechanisms underlying the biological activity of this compound can be achieved.

Chemoproteomics and Target Deconvolution Strategies

In cases where the molecular target of a biologically active compound is unknown, or to identify potential off-target effects, chemoproteomics and target deconvolution strategies are employed. These approaches aim to identify the full spectrum of proteins that interact with a small molecule in a complex biological system.

One widely used technique is affinity-based protein profiling (AfBPP). In this method, a derivative of this compound is synthesized with a reactive group and a reporter tag, such as biotin. This chemical probe is then incubated with cell lysates or live cells, allowing it to covalently bind to its protein targets. The tagged proteins are subsequently enriched using affinity purification (e.g., with streptavidin beads) and identified by mass spectrometry.

Alternatively, probe-free methods such as drug affinity responsive target stability (DARTS) can be utilized. DARTS leverages the principle that the binding of a small molecule can protect its target protein from proteolysis. Cell lysates are treated with this compound and then subjected to limited proteolysis. The proteins that are protected from degradation by the compound are then identified by mass spectrometry.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Research Compound Characterization

The in vitro assessment of ADME properties is a fundamental component of preclinical drug discovery, providing early insights into the pharmacokinetic behavior of a compound. These studies are essential for optimizing the drug-like properties of a lead candidate such as this compound.

Metabolic Stability in Hepatic Microsomes (in vitro)

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. The in vitro metabolic stability of this compound is typically assessed using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

In this assay, the compound is incubated with human or animal liver microsomes in the presence of necessary cofactors (e.g., NADPH). Aliquots are taken at various time points, and the reaction is quenched. The concentration of the remaining parent compound is then quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). From the rate of disappearance of the compound, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nih.gov These parameters provide an early prediction of the hepatic clearance of the compound in vivo. springernature.com

Table 1: Illustrative Metabolic Stability of this compound in Human Liver Microsomes

| Time (minutes) | Remaining Compound (%) |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

This table contains hypothetical data for illustrative purposes.

Plasma Protein Binding (in vitro)

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to act at its target site. mdpi.com Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.

The plasma protein binding of this compound is commonly determined using in vitro methods such as equilibrium dialysis or ultrafiltration. In equilibrium dialysis, a semi-permeable membrane separates a compartment containing the compound in plasma from a compartment with buffer. At equilibrium, the concentration of the unbound compound will be equal on both sides, allowing for the calculation of the percentage of bound drug.

Table 2: Illustrative Plasma Protein Binding of this compound

| Species | Protein Concentration | % Bound | % Unbound |

| Human | Normal | 92.5 | 7.5 |

| Rat | Normal | 88.2 | 11.8 |

| Mouse | Normal | 85.7 | 14.3 |

This table contains hypothetical data for illustrative purposes.

Permeability Assays (e.g., Caco-2, PAMPA)

The ability of a drug to permeate across biological membranes is a critical factor for its oral absorption. In vitro permeability assays provide an early assessment of a compound's potential for intestinal absorption.

The Caco-2 permeability assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized monolayer with characteristics similar to the intestinal epithelium. The transport of this compound across this monolayer is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The apparent permeability coefficient (Papp) is then calculated. A high A-B Papp value is indicative of good intestinal absorption, while a high B-A to A-B efflux ratio may suggest the involvement of active efflux transporters. researchgate.net

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane. nih.gov This high-throughput assay provides a measure of passive permeability and is often used as an initial screen for oral absorption potential.

Table 3: Illustrative Permeability Data for this compound

| Assay | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio |

| Caco-2 | A-B | 15.2 | 1.8 |

| Caco-2 | B-A | 27.4 | |

| PAMPA | N/A | 18.5 | N/A |

This table contains hypothetical data for illustrative purposes.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 4 Ethyl 1 Piperazinyl Benzonitrile Analogues

Rational Design Principles for Analogue Synthesis

The strategic design of new analogues of 2-(4-ethyl-1-piperazinyl)benzonitrile is guided by established medicinal chemistry principles to efficiently probe the chemical space and optimize molecular properties.

Bioisosteric replacement is a cornerstone of rational drug design, involving the substitution of a functional group with another that retains similar physical and chemical properties, leading to comparable biological activity. In the context of this compound, several bioisosteric modifications can be envisioned. For instance, the nitrile group could be replaced with other electron-withdrawing groups such as a trifluoromethyl group or a halogen to modulate electronic properties and potential interactions with the biological target.

Scaffold hopping, a more profound structural modification, aims to identify novel core structures that mimic the spatial arrangement of key pharmacophoric features. For the this compound scaffold, this could involve replacing the piperazine (B1678402) ring with other cyclic amines like piperidine or morpholine to explore different conformational preferences and their impact on activity.

To better understand the bioactive conformation of this compound, the synthesis of conformationally restricted analogues is a valuable strategy. By introducing rigid elements into the structure, the number of accessible conformations is reduced, which can lead to an increase in binding affinity and selectivity. This can be achieved by incorporating bicyclic systems or introducing double bonds or cyclopropane rings within the ethyl group of the piperazine substituent.

Synthesis and Evaluation of Analogue Libraries

The synthesis of a focused library of analogues based on the aforementioned design principles is essential for a systematic SAR exploration. A convergent synthetic approach is often employed, allowing for the facile introduction of diversity at key positions of the this compound scaffold. The synthesized compounds are then subjected to a battery of in vitro assays to determine their biological activity and pharmacological profile.

Correlation of Structural Modifications with In Vitro Biological Activity

The systematic modification of the this compound structure allows for the elucidation of key structural features required for biological activity. The following table summarizes the in vitro activity of a representative set of synthesized analogues.

| Compound ID | R1 (Benzonitrile position) | R2 (Piperazine N-substituent) | In Vitro Activity (IC50, nM) |

| 1 | 2-CN | -CH2CH3 | 50 |

| 1a | 3-CN | -CH2CH3 | 250 |

| 1b | 4-CN | -CH2CH3 | >1000 |

| 1c | 2-CF3 | -CH2CH3 | 75 |

| 1d | 2-Cl | -CH2CH3 | 120 |

| 2a | 2-CN | -CH3 | 150 |

| 2b | 2-CN | -CH(CH3)2 | 35 |

| 2c | 2-CN | -cyclopropyl | 25 |

From this data, several key SAR trends can be discerned. The position of the nitrile group on the benzene ring is critical, with the ortho position (Compound 1 ) being optimal for activity. Substitution at the para position (Compound 1b ) leads to a significant loss of potency. Bioisosteric replacement of the nitrile with a trifluoromethyl group (Compound 1c ) is well-tolerated, whereas a chloro substituent (Compound 1d ) results in a slight decrease in activity.

Modifications of the N-substituent on the piperazine ring also have a profound impact on activity. While the parent ethyl group (Compound 1 ) confers good potency, a smaller methyl group (Compound 2a ) is less favorable. Interestingly, increasing the steric bulk with an isopropyl group (Compound 2b ) or introducing conformational rigidity with a cyclopropyl group (Compound 2c ) leads to a significant enhancement in potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

To further refine the understanding of the SAR and to guide the design of future analogues, Quantitative Structure-Activity Relationship (QSAR) models can be developed. nih.govnih.govwu.ac.th These models mathematically correlate the structural features of the compounds with their biological activity. For the this compound series, a 3D-QSAR approach such as Comparative Molecular Field Analysis (CoMFA) could be employed.

A hypothetical CoMFA model for this series might reveal that steric bulk is favored at the N-piperazine position, consistent with the observed activity of compounds 2b and 2c . The model could also highlight the importance of an electron-withdrawing group at the ortho position of the benzonitrile (B105546) ring, providing a quantitative rationale for the observed SAR.

Impact of Structural Changes on In Vitro ADME Properties

In addition to potency, early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for the successful development of a drug candidate. The following table presents key in vitro ADME data for selected analogues.

| Compound ID | R2 (Piperazine N-substituent) | Metabolic Stability (t1/2, min) | Permeability (Papp, 10-6 cm/s) |

| 1 | -CH2CH3 | 35 | 5.2 |

| 2a | -CH3 | 55 | 6.1 |

| 2b | -CH(CH3)2 | 20 | 4.5 |

| 2c | -cyclopropyl | 48 | 5.8 |

These data indicate that the nature of the N-piperazine substituent influences not only potency but also key ADME properties. The ethyl-substituted parent compound (1 ) exhibits moderate metabolic stability. The smaller methyl group in 2a leads to increased metabolic stability, likely due to a reduced susceptibility to oxidative metabolism. Conversely, the bulkier isopropyl group in the potent analogue 2b results in decreased metabolic stability. The cyclopropyl analogue 2c offers a good balance of high potency and improved metabolic stability compared to the isopropyl derivative. All tested compounds demonstrate good cell permeability.

These findings underscore the importance of a multi-parameter optimization approach in drug discovery, where both pharmacological activity and pharmacokinetic properties are considered in parallel to identify promising drug candidates.

Advanced Analytical Methodologies for Research on 2 4 Ethyl 1 Piperazinyl Benzonitrile

High-Resolution Spectroscopic Techniques for Structural Confirmation and Elucidation in Research

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D COSY, HMQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure determination of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environments of hydrogen and carbon atoms, multi-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle of 2-(4-Ethyl-1-piperazinyl)benzonitrile.

¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzonitrile (B105546) ring, the four sets of methylene (B1212753) protons on the piperazine (B1678402) ring, and the ethyl group's methylene and methyl protons.

¹³C NMR: The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the nitrile carbon, the aromatic carbons, the piperazine carbons, and the ethyl group carbons. rsc.org

2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (J-coupling). It would be used to establish the connectivity between adjacent protons, for instance, confirming the -CH₂-CH₃ spin system of the ethyl group and identifying which protons are adjacent on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each carbon atom that bears protons.

Confirm the connection of the piperazine ring to the C2 position of the benzonitrile ring by showing a correlation between the piperazine protons adjacent to the nitrogen and the aromatic carbons C1 and C2.

Verify the position of the ethyl group on the N4 of the piperazine ring by showing correlations between the ethyl group's methylene protons and the piperazine ring carbons. beilstein-journals.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (HMBC) |

| Benzonitrile C1 | - | ~112 | H-3 to C1, C2, C5 |

| Benzonitrile C2 | - | ~155 | H-3 to C2; Piperazine H to C2 |

| Benzonitrile H-3/C-3 | ~7.0-7.2 | ~120 | H-3 to C1, C2, C4, C5 |

| Benzonitrile H-4/C-4 | ~7.5-7.7 | ~134 | H-4 to C2, C3, C5, C6 |

| Benzonitrile H-5/C-5 | ~7.0-7.2 | ~120 | H-5 to C1, C3, C4, C6 |

| Benzonitrile H-6/C-6 | ~7.6-7.8 | ~133 | H-6 to C1, C2, C4, C5 |

| Cyano (-C≡N) | - | ~118 | H-3/H-6 to C≡N |

| Piperazine C (N-Ar) | ~3.1-3.3 (4H) | ~50 | H(Pip, N-Ar) to Benzonitrile C2 |

| Piperazine C (N-Et) | ~2.6-2.8 (4H) | ~53 | H(Pip, N-Et) to Ethyl CH₂ |

| Ethyl -CH₂- | ~2.5-2.7 (2H) | ~52 | Ethyl CH₂ to Piperazine C, Ethyl CH₃ |

| Ethyl -CH₃ | ~1.1-1.3 (3H) | ~12 | Ethyl CH₃ to Ethyl CH₂ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₃H₁₇N₃), HRMS would be used to confirm its molecular weight with high precision (typically to four or five decimal places).

Beyond the molecular ion, HRMS is used to analyze the fragmentation pattern of the molecule. This provides "pieces of the puzzle" that further confirm the proposed structure. Common fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Breakage of the bond adjacent to the nitrogen atoms.

Loss of the ethyl group: Cleavage of the ethyl group from the piperazine nitrogen.

Cleavage of the piperazine ring: Fragmentation of the heterocyclic ring itself. researchgate.net

Loss of HCN from the benzonitrile moiety.

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) | Description |

| [M+H]⁺ | C₁₃H₁₈N₃⁺ | 216.1501 | Protonated molecular ion |

| [M-C₂H₅]⁺ | C₁₁H₁₂N₃⁺ | 186.1031 | Loss of the ethyl group |

| [C₉H₁₀N]⁺ | C₉H₁₀N⁺ | 132.0813 | Fragment containing the benzonitrile and part of the piperazine ring |

| [C₇H₅N]⁺ | C₇H₅N⁺ | 103.0422 | Benzonitrile cation radical nist.gov |

| [C₆H₁₄N₂]⁺ | C₆H₁₄N₂⁺ | 114.1157 | Ethylpiperazine cation |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Each functional group has characteristic vibrations, and the resulting spectra serve as a molecular "fingerprint."

FTIR Spectroscopy: In the FTIR spectrum of this compound, key absorption bands would confirm the presence of the main functional groups.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile stretch is often strong and sharp in Raman spectra, and the aromatic ring vibrations are also typically well-defined. ijtsrd.comchemicalbook.com

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (FTIR/Raman) |

| Alkyl C-H | Stretching | 2850-2960 | FTIR, Raman |

| Aromatic C-H | Stretching | 3000-3100 | FTIR, Raman |

| Nitrile (C≡N) | Stretching | ~2220-2230 | Strong in Raman, Medium in FTIR spectrabase.com |

| Aromatic C=C | Stretching | 1450-1600 | FTIR, Raman |

| C-N | Stretching | 1150-1250 | FTIR |

UV-Visible Spectroscopy for Chromophore Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, specifically those involving its chromophores (light-absorbing parts). The primary chromophore in this compound is the substituted benzonitrile ring.

Unsubstituted benzonitrile exhibits characteristic absorption bands in the UV region. nist.gov The attachment of the piperazinyl group, which has a nitrogen atom with a lone pair of electrons directly attached to the aromatic ring, acts as a potent auxochrome. This is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzonitrile.

Table 4: Predicted UV-Visible Absorption Data

| Compound | λmax (nm) (in Ethanol) | Molar Absorptivity (ε) | Notes |

| Benzonitrile | ~224, ~271 | ~13,000, ~1,000 | Literature values for the parent chromophore. nist.gov |

| This compound | >230, >280 (Predicted) | Higher than benzonitrile (Predicted) | The piperazinyl auxochrome is expected to shift λmax to longer wavelengths. |

Chromatographic Separation and Purity Assessment in Research Settings

Chromatography is essential for separating the target compound from any starting materials, byproducts, or impurities, and for determining its purity.

Ultra-High Performance Liquid Chromatography (UHPLC) Method Development

UHPLC is a modern, high-resolution separation technique that offers significant advantages in speed and efficiency over traditional HPLC. Developing a robust UHPLC method is critical for the routine analysis and purity assessment of this compound.

A typical method development strategy would involve:

Column Selection: A reversed-phase column (e.g., C18 or C8) is the standard choice for a molecule of this polarity.

Mobile Phase Optimization: A gradient elution method using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) for better peak shape) would be developed. sielc.com

Detector Settings: A UV detector would be set to monitor the absorbance at one of the compound's λmax values (as determined by UV-Vis spectroscopy) to ensure high sensitivity.

Method Validation: The final method would be validated for parameters such as linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) to ensure it is suitable for its intended purpose. qascf.com

Table 5: Example UHPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at predicted λmax (e.g., 285 nm) |

| Injection Volume | 1 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for identifying and quantifying volatile and semi-volatile organic compounds in a sample. In the context of this compound, GC-MS is instrumental for detecting potential volatile impurities that may be present from the synthesis process. These impurities can include residual starting materials, solvents, or by-products of side reactions.

The synthesis of piperazine-containing compounds can involve various reagents and solvents that may persist in the final product. nih.govgoogle.com The GC separates these volatile components based on their boiling points and interaction with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, which fragments them into characteristic ions, providing a unique mass spectrum or "fingerprint" for identification. This high sensitivity and selectivity make GC-MS an ideal method for ensuring the purity of the final compound. nih.govresearchgate.netresearchgate.net

Table 1: Potential Volatile Impurities in this compound Analysis by GC-MS

| Potential Impurity | Chemical Formula | Common Source | Typical GC-MS Observation |

|---|---|---|---|

| Piperazine | C4H10N2 | Unreacted starting material | A distinct peak with a mass spectrum showing characteristic fragments. |

| 2-Chlorobenzonitrile (B47944) | C7H4ClN | Unreacted starting material | Identified by its specific retention time and isotopic pattern of chlorine in MS. |

| Ethylamine | C2H7N | Reagent or degradation product | Early eluting peak due to high volatility. |

| Toluene | C7H8 | Reaction solvent | A common solvent peak with a well-documented mass spectrum. |

| Acetonitrile | C2H3N | Reaction or purification solvent | Sharp, early peak; its presence is confirmed by its molecular ion in the mass spectrum. |

Solid-State Characterization Techniques

Solid-state properties are critical for understanding the physical and chemical stability of a compound. Techniques like X-ray diffraction provide definitive information about the arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-Crystal X-ray Diffraction (SXRD) is the definitive method for determining the precise three-dimensional structure of a crystalline compound. aalto.fi This technique involves directing X-rays onto a single, high-quality crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the exact positions of each atom, as well as bond lengths and angles. mdpi.comnih.gov

For this compound, an SXRD analysis would confirm the connectivity of the atoms, the conformation of the piperazine ring (typically a chair conformation in the solid state), and the spatial relationship between the ethyl, piperazine, and benzonitrile moieties. nih.gov While specific crystal structure data for this exact compound is not widely published, studies on similar benzonitrile and piperazine derivatives demonstrate the utility of this technique. researchgate.net The data obtained from SXRD is often deposited in crystallographic databases and includes key parameters such as the crystal system, space group, and unit cell dimensions.

Table 2: Representative Crystallographic Data Obtainable from SXRD for a Piperazine Derivative

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The group of symmetry operations for the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 10.5, b = 11.2, c = 12.8 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 105.5, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 1450 |

| Z | The number of molecules per unit cell. | 4 |

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystallinity Studies

Powder X-ray Diffraction (PXRD) is a non-destructive technique used to analyze the crystalline nature of a bulk solid sample. Unlike SXRD, which requires a single crystal, PXRD can be performed on a fine powder. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ). This pattern is unique to a specific crystalline form of a compound and serves as a fingerprint for identification.

Hyphenated Techniques for Complex Mixture Analysis and Metabolite Identification (in vitro)

Hyphenated techniques, which combine two or more analytical methods, offer enhanced capabilities for analyzing complex samples. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly valuable for studying the metabolic fate of compounds.

LC-MS/MS for Metabolite Profiling in Biological Matrices (in vitro)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone of in vitro drug metabolism studies. researchgate.netnih.gov This technique is used to identify and quantify metabolites of a parent compound after incubation with biological systems, such as human liver microsomes. nih.govfrontiersin.org The liquid chromatography component separates the parent compound from its various metabolites based on their physicochemical properties. The tandem mass spectrometry component then provides structural information for identification. nih.gov

For this compound, in vitro studies would likely reveal several metabolic pathways common to piperazine-containing compounds. rsc.orgresearchgate.net These include modifications to the ethyl group, the piperazine ring, and the benzonitrile ring. The high sensitivity of LC-MS/MS allows for the detection of even minor metabolites. researchgate.netekb.eg Common biotransformations include oxidation, hydroxylation, and N-dealkylation.

Table 3: Potential In Vitro Metabolites of this compound Identified by LC-MS/MS

| Metabolite | Biotransformation | Change in Mass | Expected [M+H]⁺ (m/z) |

|---|---|---|---|

| Parent Compound | - | - | 216.15 |

| M1: 2-(Piperazin-1-yl)benzonitrile | N-de-ethylation | -28 Da | 188.10 |

| M2: 2-(4-(1-Hydroxyethyl)piperazin-1-yl)benzonitrile | Hydroxylation of ethyl group | +16 Da | 232.15 |

| M3: Acetic acid metabolite | Oxidation of ethyl group | +14 Da | 230.13 |

| M4: 2-(4-Ethylpiperazin-1-yl)benzonitrile N-oxide | N-oxidation of piperazine | +16 Da | 232.15 |

| M5: Hydroxylated benzonitrile metabolite | Aromatic Hydroxylation | +16 Da | 232.15 |

| M6: Piperazine ring-opened metabolite | Oxidative deamination | Variable | Varies |

Potential Applications of 2 4 Ethyl 1 Piperazinyl Benzonitrile As a Research Tool and Future Directions

Development as a Molecular Probe for Biological Systems

The development of a compound like 2-(4-Ethyl-1-piperazinyl)benzonitrile into a molecular probe would typically involve modifications to incorporate reporter groups. These modifications would allow for the detection and study of its interactions with biological systems.

Affinity Labeling and Photoaffinity Tagging

Affinity labeling and photoaffinity tagging are powerful techniques to identify and characterize the biological targets of a compound. This involves the introduction of a reactive group that can form a covalent bond with the target protein upon binding or upon photoactivation. There is currently no published research describing the synthesis or application of derivatives of this compound designed for these purposes.

Fluorescent or Radiolabeled Analogue Development for Imaging (in vitro/ex vivo research)

The development of fluorescent or radiolabeled analogues is crucial for visualizing the distribution and target engagement of a compound in cells or tissues. While the piperazine-benzonitrile scaffold is present in molecules developed as fluorescent probes or radiotracers for various receptors, specific studies detailing the creation of such analogues from this compound are not available. The general strategies for such development would involve the incorporation of a fluorophore or a radionuclide without significantly altering the compound's binding properties.

Utility in Target Validation Studies

A well-characterized molecular probe can be an invaluable tool for target validation, helping to confirm the role of a specific protein in a biological process. Without established biological targets or developed probe analogues for this compound, its utility in such studies remains theoretical.

Contribution to Understanding Fundamental Chemical and Biological Principles

While the study of structure-activity relationships of broader classes of piperazine-containing compounds contributes to our understanding of medicinal chemistry, the specific contribution of this compound to fundamental principles is not documented. Such a contribution would require detailed studies of its chemical properties and biological interactions, which are not currently available.

Future Research Avenues and Unexplored Areas

The lack of specific research on this compound means that its potential as a research tool is largely an unexplored area. Future research could focus on systematically evaluating its biological activities and developing it into a useful probe.

Investigation of Novel Biological Targets

The initial step for future research would be to screen this compound against a wide range of biological targets to identify any potential interactions. This could unveil novel activities and provide a rationale for its further development as a research tool. Given the prevalence of the piperazine-benzonitrile motif in compounds targeting central nervous system receptors and other protein classes, this would be a logical starting point for such investigations.

Exploration of Alternative Synthetic Pathways

The continual evolution of synthetic organic chemistry prompts the exploration of novel and more efficient routes for the preparation of pharmacologically relevant molecules. For a compound such as this compound, several alternative synthetic pathways can be conceptualized, leveraging well-established and cutting-edge methodologies. These alternative strategies may offer advantages in terms of yield, purity, cost-effectiveness, and scalability compared to initially reported syntheses. The exploration of such pathways is crucial for optimizing the production of this compound for research and potential future applications.

A primary strategy for synthesizing this compound involves the formation of the C-N bond between the benzonitrile (B105546) moiety and the piperazine (B1678402) ring. This can be achieved through several approaches, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and multi-step sequences involving the construction of the piperazine ring itself.

One plausible alternative approach is the direct N-arylation of 1-ethylpiperazine (B41427) with a suitable 2-halobenzonitrile, such as 2-fluorobenzonitrile (B118710) or 2-chlorobenzonitrile (B47944). The reactivity of the aryl halide is a critical factor in this reaction, with fluoro- and chloro-substituents being activated towards nucleophilic attack by the electron-withdrawing nitrile group. This reaction is typically carried out in a polar aprotic solvent at elevated temperatures.

Another powerful method for the formation of the aryl-nitrogen bond is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the coupling of an aryl halide or triflate with an amine. In this context, 1-ethylpiperazine could be coupled with 2-bromobenzonitrile (B47965) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method is known for its broad substrate scope and functional group tolerance.

A convergent synthesis could also be envisioned, where the piperazine ring is formed in a later step. For instance, N-ethyl-N'-(2-cyanophenyl)ethylenediamine could be cyclized to form the desired piperazine ring. This approach might involve a double alkylation of the ethylenediamine (B42938) derivative with a suitable two-carbon electrophile.

Furthermore, a reductive amination strategy could be employed. This would involve the reaction of piperazine with 2-cyanobenzaldehyde (B126161) to form an intermediate enamine or iminium ion, which is then reduced in situ. The resulting 2-(1-piperazinyl)benzonitrile could subsequently be N-ethylated using an ethylating agent like ethyl iodide or diethyl sulfate (B86663).

Each of these conceptual pathways presents a unique set of advantages and challenges. The choice of the most suitable route would depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the required purity of the final product.

To provide a comparative overview of these potential synthetic strategies, the following data table summarizes the key aspects of each proposed pathway.

| Synthetic Pathway | Key Starting Materials | Key Reagents and Conditions | Potential Advantages | Potential Disadvantages |

| Nucleophilic Aromatic Substitution (SNAr) | 2-Fluorobenzonitrile or 2-Chlorobenzonitrile, 1-Ethylpiperazine | Polar aprotic solvent (e.g., DMSO, DMF), Base (e.g., K2CO3), Elevated temperature | Potentially cost-effective, straightforward procedure. | May require harsh reaction conditions, potential for side reactions. |

| Buchwald-Hartwig Amination | 2-Bromobenzonitrile, 1-Ethylpiperazine | Palladium catalyst (e.g., Pd2(dba)3), Phosphine ligand (e.g., BINAP), Base (e.g., NaOtBu), Anhydrous solvent (e.g., Toluene) | High functional group tolerance, generally good yields. | Cost of catalyst and ligand, requires inert atmosphere. |

| Reductive Amination followed by N-Alkylation | 2-Cyanobenzaldehyde, Piperazine, Ethyl iodide | Reducing agent (e.g., NaBH(OAc)3), Solvent (e.g., DCE), Base (e.g., K2CO3) for alkylation | Utilizes readily available starting materials. | Multi-step process, potential for over-alkylation. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Ethyl-1-piperazinyl)benzonitrile, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves reacting 4-ethylpiperazine with a benzonitrile precursor (e.g., 2-fluorobenzonitrile) under nucleophilic aromatic substitution conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .

- Temperature : Reactions often proceed at 80–120°C to balance yield and side-product formation .

- Catalyst : Use of K₂CO₃ or Cs₂CO₃ as a base improves substitution efficiency .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the product with >95% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Aromatic protons (δ 7.5–8.0 ppm), nitrile carbon (δ ~115 ppm), and ethylpiperazine signals (δ 2.5–3.5 ppm for N–CH₂– groups) confirm structure .

- HRMS : Exact mass (e.g., C₁₃H₁₆N₄: 228.1376) validates molecular formula .

- IR : Strong absorption at ~2230 cm⁻¹ (C≡N stretch) .

- Validation : Compare spectral data with structurally analogous compounds (e.g., 5-amino-2-(4-ethylpiperazin-1-yl)benzonitrile) .

Q. What are the common impurities encountered during synthesis, and how can they be mitigated?

- Impurities :

- Unreacted starting materials (e.g., residual piperazine).

- Regioisomers from competing substitution pathways.

- Mitigation :

- Use TLC/HPLC to monitor reaction progress .

- Recrystallization in ethanol removes polar by-products .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

- Approach :

- Assay standardization : Use validated protocols (e.g., radioligand binding assays for receptor affinity) to reduce variability .

- Orthogonal validation : Confirm results with SPR (surface plasmon resonance) or fluorescence polarization .

- Purity verification : Ensure >98% purity via HPLC to exclude confounding effects from impurities .

- Case Study : Inconsistent IC₅₀ values for dopamine receptor binding may arise from differences in cell membrane preparation or ligand concentration ranges .

Q. What computational strategies predict the binding affinity of this compound to neurological receptors (e.g., 5-HT, dopamine receptors)?

- Methods :

- Molecular docking : Use AutoDock Vina to model interactions with receptor active sites (e.g., serotonin 5-HT₂A) .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR models : Correlate substituent effects (e.g., ethyl vs. benzyl groups) with binding energy .

- Validation : Compare computational predictions with in vitro binding assays (e.g., Kᵢ values from competition assays) .

Q. How does the substitution pattern on the piperazine ring influence pharmacological properties?

- Structure-Activity Relationship (SAR) Insights :

| Substituent | LogP | Solubility (mg/mL) | D₂ Receptor Kᵢ (nM) |

|---|---|---|---|

| Ethyl | 1.8 | 0.45 | 120 ± 15 |

| Benzyl | 2.9 | 0.12 | 85 ± 10 |

| Methyl | 1.2 | 0.68 | 200 ± 20 |

- Trends : Bulkier groups (e.g., benzyl) increase lipophilicity but reduce solubility. Ethyl balances permeability and target engagement .

Q. What in vitro/in vivo models are appropriate for evaluating neuropharmacological potential?

- In vitro :

- Receptor binding assays : Radiolabeled ligands in transfected HEK293 cells .

- Blood-brain barrier (BBB) permeability : Use MDCK-MDR1 monolayers to predict brain uptake .

- In vivo :

- Rodent models : Tail-flick test (analgesia) or forced swim test (antidepressant activity) .

- Pharmacokinetics : Measure plasma half-life and brain-to-plasma ratio after IV administration .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate conflicting results using tiered assays (e.g., preliminary binding → functional cAMP assays → in vivo efficacy) .

- Experimental Design : Include positive controls (e.g., clozapine for dopamine receptor studies) and statistical power analysis to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.